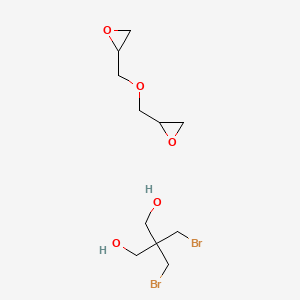

2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether

Description

Properties

IUPAC Name |

2,2-bis(bromomethyl)propane-1,3-diol;2-(oxiran-2-ylmethoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.C5H10Br2O2/c1(5-3-8-5)7-2-6-4-9-6;6-1-5(2-7,3-8)4-9/h5-6H,1-4H2;8-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQVQJLUIZNYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC2CO2.C(C(CO)(CBr)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Br2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31452-80-9 | |

| Record name | 1,3-Propanediol, 2,2-bis(bromomethyl)-, polymer with 2-(chloromethyl)oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis(bromomethyl)propane-1,3-diol, oligomeric reaction products with 1-chloro-2,3-epoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Flame Retardancy

One of the primary applications of 2,2-bis(bromomethyl)-1,3-propanediol diglycidyl ether is as a flame retardant in various formulations. Its bromine content contributes significantly to its effectiveness in reducing flammability in materials such as:

- Epoxy Resins : Used in coatings and adhesives to enhance fire resistance.

- Laminates and Potting Compounds : Incorporated to improve safety standards in electrical and electronic components.

Case Study: Flame Retardant Properties

A study demonstrated that incorporating brominated neopentyl glycol diglycidyl ether into epoxy formulations resulted in a significant reduction in peak heat release rates compared to unmodified systems. This illustrates its effectiveness as a flame retardant in practical applications.

Adhesives and Coatings

The compound is widely utilized in the production of adhesives and coatings due to its excellent adhesion properties and chemical resistance. Its incorporation enhances the durability and performance of these materials.

Application Examples:

- Construction Adhesives : Provides strong bonding capabilities while maintaining flexibility.

- Protective Coatings : Used in industrial coatings where chemical resistance is paramount.

Polymer Production

This compound serves as a building block for various polymeric materials. It can be polymerized with other monomers to produce specialty polymers with tailored properties for specific applications.

Benefits:

- Enhanced Mechanical Properties : Polymers derived from this compound exhibit improved strength and thermal stability.

- Customizable Formulations : Allows for the design of materials with specific characteristics suitable for targeted applications.

Comparative Applications Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Flame Retardancy | Epoxy formulations | Reduced flammability |

| Adhesives | Construction adhesives | Strong bonding and flexibility |

| Coatings | Protective coatings | Chemical resistance |

| Polymer Production | Specialty polymers | Enhanced mechanical properties |

Environmental Impact and Safety Considerations

While this compound offers numerous advantages, it is essential to consider its environmental impact. The compound has been classified with certain hazards, including potential skin irritation and reproductive toxicity based on animal studies. Therefore, proper handling and usage guidelines must be adhered to ensure safety during application.

Mechanism of Action

The compound exerts its flame-retardant effects by releasing bromine radicals when exposed to heat. These bromine radicals interfere with the combustion process, inhibiting the formation of free radicals that propagate the flame. The molecular targets and pathways involved include the interruption of the radical chain reactions that occur during combustion.

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

- Function : Primarily used as a brominated flame retardant in epoxy resins and polymers due to its ability to inhibit combustion .

- Physical State : Typically a viscous liquid or semi-solid, depending on purity and formulation .

- Toxicity: Reproductive Toxicity: Shown to reduce fertility in Swiss CD-1 mice at doses ≥250 mg/kg/day in continuous breeding studies . Carcinogenicity: Classified as a multisite carcinogen in rodent bioassays, with evidence of glucuronidation as a key metabolic pathway .

- Regulatory Status : Listed under California Proposition 65 for reproductive harm and EPA Consolidated List of Lists for hazardous substances .

Comparison with Similar Compounds

Chemical Structure and Functional Groups

| Compound Name | Key Structural Features | Reactive Groups |

|---|---|---|

| 2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether | Brominated neopentyl core with two glycidyl ether groups | Epoxide, bromomethyl |

| Bisphenol A diglycidyl ether (BADGE) | Bisphenol A core with two glycidyl ether groups | Epoxide, aromatic rings |

| 1,4-Butanediol diglycidyl ether (BDGE) | Linear butanediol chain with terminal epoxide groups | Epoxide |

| Neopentyl glycol diglycidyl ether (NPDGE) | Neopentyl (2,2-dimethylpropane) core with glycidyl ether groups | Epoxide |

Key Differences :

Physical and Chemical Properties

Key Observations :

Key Advantages :

Toxicity and Environmental Impact

Key Risks :

- The target compound’s bromine and carcinogenic metabolites necessitate strict handling protocols, unlike BDGE or NPDGE .

Biological Activity

2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether (BBMP) is a brominated compound primarily used as a flame retardant in various materials, including epoxy resins and polyurethane foams. Its molecular formula is C11H20Br2O5, with a molecular weight of 392.08 g/mol. This compound has garnered attention due to its potential biological activity, particularly concerning safety and toxicity profiles.

The compound features epoxide groups that are reactive and can undergo nucleophilic ring-opening reactions with amines, alcohols, and thiols. The bromomethyl groups allow for substitution reactions, enhancing its utility in synthetic organic chemistry. Its unique structure combines brominated characteristics with epoxide functionality, making it versatile for industrial applications.

Biological Activity

Research into the biological activity of BBMP has primarily focused on its toxicological effects and potential endocrine-disrupting properties.

Toxicity Studies

A series of toxicity studies conducted on rodents have revealed significant findings:

- Acute Toxicity : The acute oral LD50 in male rats is reported to be 3458 mg/kg body weight (bw) . This indicates relatively low acute toxicity but necessitates further investigation into chronic effects.

- Chronic Exposure : Long-term studies have shown that dietary administration of BBMP leads to various pathological changes:

Endocrine Disruption

BBMP has been implicated in reproductive health issues and developmental processes due to its endocrine-disrupting potential. Studies indicate adverse effects on reproductive organs in both male and female rodents, with significant reductions in follicle counts observed in females exposed to BBMP .

Case Studies

Several case studies have highlighted the biological implications of BBMP exposure:

- Reproductive Toxicity : A continuous breeding protocol study in Swiss CD-1 mice demonstrated that exposure to BBMP at concentrations of 0.1%, 0.2%, and 0.4% affected reproductive outcomes negatively .

- Genotoxicity : In vitro studies indicated that BBMP induced sister chromatid exchanges in mammalian cells, suggesting a genotoxic mechanism . In vivo assessments also showed increased frequencies of micronucleated erythrocytes in peripheral blood after dietary exposure .

Comparative Analysis

To better understand BBMP's biological activity, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Bromo-2-nitropropane-1,3-diol | C3H6BrNO4 | Used as a flame retardant; less reactive than diglycidyl ether. |

| Neopentyl glycol diglycidyl ether | C11H22O4 | Non-brominated; primarily used for epoxy resins without flame retardancy. |

| Tetrabromobisphenol A | C12H6Br4O | Highly effective flame retardant; more complex structure but similar applications. |

The comparison illustrates that while BBMP serves dual purposes as both a flame retardant and an epoxide source, other compounds may offer different reactivities or functionalities.

Preparation Methods

General Reaction Scheme

The primary step involves the bromination of pentaerythritol (2,2-bis(hydroxymethyl)-1,3-propanediol) using hydrogen bromide (HBr) gas in the presence of a catalyst and an inert solvent. The reaction replaces two hydroxymethyl groups with bromomethyl groups, yielding 2,2-bis(bromomethyl)-1,3-propanediol.

Reaction Conditions and Catalysts

- Catalyst : Carboxylic acids or their derivatives (acetic acid, acetic anhydride, caprylic acid, lauric acid) are used in amounts ranging from 0.5 to 4% by weight relative to pentaerythritol, with 2-3% being optimal for yield and purity.

- Solvent : Aromatic hydrocarbons such as toluene, chlorobenzene, or xylene, or halogenated hydrocarbons with boiling points between 80°C and 145°C.

- Temperature : Reaction typically conducted at reflux temperatures corresponding to the solvent used (approximately 80-145°C).

- Atmosphere : Oxygen-free environment (nitrogen atmosphere) to avoid discoloration and side reactions.

- HBr Addition : Gaseous HBr is added gradually to maintain saturation and to facilitate continuous reaction.

Water Removal and Reaction Control

- The reaction produces water as a byproduct, which is continuously removed azeotropically as an aqueous HBr solution using a Dean-Stark apparatus or equivalent.

- Continuous removal of water is critical to drive the reaction to completion and to prevent the formation of brominated byproducts such as tribromoneopentylalcohols.

- The solvent also acts as a crystallizing agent post-reaction.

Neutralization and Product Isolation

- After completion, the reaction mixture is neutralized with a mild base such as sodium bicarbonate (NaHCO3).

- Cooling the neutralized mixture precipitates the pure 2,2-bis(bromomethyl)-1,3-propanediol.

- The solid product is filtered, washed with ice water, and dried under vacuum at around 80°C.

Yields and Purity

- Typical yields range from 80% to 90%.

- Purity of the isolated compound is high, around 98%.

- Melting point observed at approximately 109-110°C.

Summary Table: Key Parameters for Preparation of 2,2-Bis(bromomethyl)-1,3-propanediol

| Parameter | Details |

|---|---|

| Starting Material | Pentaerythritol |

| Brominating Agent | Gaseous Hydrogen Bromide (HBr) |

| Catalyst | Acetic acid, acetic anhydride, caprylic acid, lauric acid (0.5-4 wt%) |

| Solvent | Toluene, chlorobenzene, xylene |

| Reaction Temperature | 80-145°C (solvent reflux) |

| Atmosphere | Nitrogen (oxygen-free) |

| Water Removal | Azeotropic removal via Dean-Stark trap |

| Neutralizing Agent | Sodium bicarbonate |

| Yield | 80-90% |

| Purity | ~98% |

| Melting Point | 109-110°C |

Preparation of 2,2-Bis(bromomethyl)-1,3-propanediol Diglycidyl Ether

While the direct preparation of the diglycidyl ether derivative is less frequently detailed in patents and literature, the typical synthetic route involves the conversion of the dibrominated diol into the diglycidyl ether via epoxidation of the hydroxyl groups.

General Synthetic Route

- The 2,2-bis(bromomethyl)-1,3-propanediol is reacted with epichlorohydrin under basic conditions.

- The reaction typically employs a strong base such as sodium hydroxide to facilitate the formation of the glycidyl ether rings.

- The process involves nucleophilic substitution of bromide groups with epoxide functionalities, yielding the diglycidyl ether.

Reaction Conditions

- Solvent-free or in a suitable organic solvent such as chlorobenzene or toluene.

- Temperature control is critical, often maintained between 40-70°C.

- The reaction time varies depending on scale and conditions but generally proceeds for several hours.

Purification

- The crude product is purified by washing with water to remove inorganic salts.

- Further purification may involve distillation or recrystallization depending on the desired purity.

Comparative Analysis and Research Insights

| Aspect | Method from US4154966A (1997) | Other Literature Methods |

|---|---|---|

| Catalyst | Carboxylic acids (acetic acid preferred) | Similar acid catalysts used |

| Solvent | Aromatic hydrocarbons (toluene, chlorobenzene, xylene) | Similar solvents, sometimes halogenated hydrocarbons |

| Water Removal | Continuous azeotropic removal during reaction | Often not emphasized, leading to impurities |

| Neutralization | Post-reaction neutralization with sodium bicarbonate | Sometimes omitted, leading to lower purity |

| Yield | 80-90% | Variable, often lower due to side products |

| Purity | ~98% | Often mixed brominated products |

| Atmosphere | Nitrogen atmosphere to prevent oxidation | Sometimes air atmosphere, causing discoloration |

Q & A

Q. What are the recommended methods for characterizing the purity and structural integrity of BBMP in synthetic batches?

To ensure batch consistency, combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation with high-performance liquid chromatography (HPLC) for purity assessment. NMR identifies functional groups (e.g., bromomethyl and hydroxyl groups), while HPLC quantifies impurities using a C18 reverse-phase column and UV detection at 210 nm. Differential scanning calorimetry (DSC) can corroborate purity by measuring the sharp melting point (~112–114°C) . For regulatory compliance, cross-reference analytical certificates (COA) with batch-specific data provided by suppliers .

Q. How does BBMP function as a flame retardant in polymer matrices?

BBMP acts as a brominated additive flame retardant, releasing bromine radicals during thermal decomposition that scavenge free radicals, thereby interrupting combustion chain reactions. Its efficacy depends on dispersion within the polymer matrix, which can be optimized via melt-blending at 120–150°C. Thermogravimetric analysis (TGA) under nitrogen/air atmospheres quantifies decomposition kinetics, while cone calorimetry measures heat release rate (HRR) and smoke production in compliant materials (e.g., ASTM E1354) . Note that BBMP is restricted under OEKO-TEX® Standard 100 due to carcinogenicity concerns .

Q. What experimental models are used to evaluate BBMP’s acute and chronic toxicity?

Acute toxicity is assessed via OECD Guideline 423 (oral LD50 in rodents), while subchronic exposure (90-day) evaluates organ-specific effects (e.g., liver/kidney histopathology). Chronic carcinogenicity studies follow OECD 451/453 protocols, where BBMP is administered via diet (50–500 ppm) to rats/mice over 24 months. Endpoints include tumor incidence, multiplicity, and histopathological classification. BBMP is classified as a multisite carcinogen, inducing tumors in the liver, thyroid, and mammary glands in rodents .

Advanced Research Questions

Q. What in vitro models are suitable for studying BBMP metabolism, and how do interspecies differences affect extrapolation to humans?

Use pooled human/rat liver microsomes or primary hepatocytes to investigate glucuronidation, the primary metabolic pathway. Incubate BBMP (10–100 µM) with uridine 5′-diphosphoglucuronic acid (UDPGA) and quantify metabolites via LC-MS/MS. Rat hepatocytes show 3× higher glucuronidation rates than human models, necessitating physiologically based pharmacokinetic (PBPK) scaling for risk assessment. Co-factor depletion studies (e.g., β-glucuronidase inhibition) confirm pathway specificity .

Q. How should researchers design mechanistic studies to elucidate BBMP’s carcinogenic mode of action?

Combine transcriptomics (RNA-seq) and DNA adduct profiling (³²P-postlabeling) in target tissues (e.g., liver) from chronic bioassays. Focus on oxidative stress markers (e.g., 8-OHdG), proliferative signaling (Ki-67 immunohistochemistry), and epigenetic alterations (methylation-specific PCR). Dose-response modeling (Benchmark Dose Software) identifies threshold levels for non-genotoxic endpoints. Cross-species comparisons (rat vs. mouse) clarify human relevance .

Q. What advanced analytical techniques detect BBMP and its metabolites in biological matrices?

Extract BBMP from serum/liver homogenates using solid-phase extraction (SPE) with C18 cartridges. Quantify via gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) in electron ionization (EI) mode, monitoring m/z 261.9 (Br isotopic pattern). For glucuronidated metabolites, employ enzymatic hydrolysis (β-glucuronidase) prior to analysis. Method validation should include spike-recovery (70–120%) and limits of detection (LOD < 1 ng/mL) .

Q. How can conflicting metabolic data between in vitro and in vivo studies be resolved?

Discrepancies in metabolic rates (e.g., higher glucuronidation in vitro) may arise from protein binding or transporter limitations in vivo. Use isolated perfused liver models to simulate physiological conditions, or apply in vitro-in vivo extrapolation (IVIVE) with hepatocyte clearance data. Compare portal vein vs. systemic circulation concentrations in rodents to assess first-pass effects .

Data Contradictions and Mitigation Strategies

- Interspecies Metabolic Variability : While rat models dominate carcinogenicity data, human relevance requires confirmation via comparative genomics (e.g., CYP450 isoform expression) .

- Regulatory Classification : BBMP is listed under California’s Proposition 65 for carcinogenicity but lacks acute exposure guidelines (AEGL/ERPG). Prioritize mechanistic studies to clarify dose thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.